molecular formula C10H6FNO3 B2513661 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid CAS No. 1267333-33-4

8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid

Cat. No.: B2513661
CAS No.: 1267333-33-4
M. Wt: 207.16
InChI Key: HHFSFOVPMHMSJT-UHFFFAOYSA-N
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Description

8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid is a member of the quinoline family, known for its diverse biological activities and potential applications in various fields. This compound features a quinoline core with a fluorine atom at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 6th position. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation to introduce the oxo group. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction can produce hydroxyquinolines .

Scientific Research Applications

8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the fluorine atom at the 8th position enhances its antimicrobial activity compared to non-fluorinated quinolones .

Properties

IUPAC Name

8-fluoro-2-oxo-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFSFOVPMHMSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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